molecular formula C17H19N3O3 B2996914 N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1421523-12-7

N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No. B2996914
CAS RN: 1421523-12-7
M. Wt: 313.357
InChI Key: WDNSDLMXVCISNM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a furan ring. The presence of these rings suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of an imidazole ring and a furan ring, along with various other substituents, would give this molecule a unique three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and furan rings, as well as the other functional groups present in the molecule. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and furan rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antiprotozoal Agents

Compounds with structures incorporating furan and imidazole rings have been synthesized and evaluated for their antiprotozoal activities. For instance, a study by Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004).

Antimicrobial and Antibacterial Applications

Derivatives of furan and imidazole have shown significant antimicrobial and antibacterial properties. Research indicates that certain furan-carboxamide derivatives can act as novel inhibitors against lethal H5N1 influenza A viruses, showcasing the therapeutic potential of such compounds in antiviral applications (Yongshi et al., 2017).

Synthesis of Complex Organic Molecules

The synthesis and reactivity of furan and imidazole derivatives are of significant interest in organic chemistry for creating complex molecules with potential biological activities. For example, Aleksandrov et al. (2017) explored the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the versatility of furan derivatives in synthesizing novel compounds with potential pharmaceutical applications (Aleksandrov et al., 2017).

Fluorescent Materials and Optical Applications

Furan derivatives have been utilized in the synthesis of fluorescent materials, indicating their potential in optical applications. Boobalan et al. (2012) synthesized a highly water-soluble and fluorescent perylene bisimide derivative incorporating furan units, demonstrating its utility in creating novel materials with desirable optical properties (Boobalan et al., 2012).

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, reactivity, and potential applications in various fields .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-13(12(2)23-11)17(21)18-7-6-16-19-14(10-20(16)3)15-5-4-8-22-15/h4-5,8-10H,6-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNSDLMXVCISNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=NC(=CN2C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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